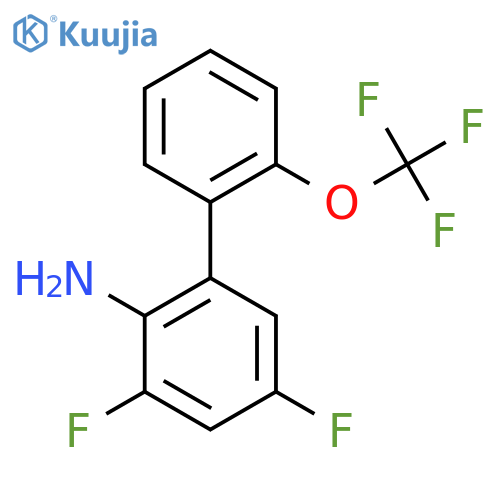

Cas no 926239-40-9 (2-Amino-3,5-difluoro-2'-(trifluoromethoxy)biphenyl)

926239-40-9 structure

商品名:2-Amino-3,5-difluoro-2'-(trifluoromethoxy)biphenyl

CAS番号:926239-40-9

MF:C13H8F5NO

メガワット:289.200740814209

CID:4997021

2-Amino-3,5-difluoro-2'-(trifluoromethoxy)biphenyl 化学的及び物理的性質

名前と識別子

-

- 2-Amino-3,5-difluoro-2'-(trifluoromethoxy)biphenyl

-

- インチ: 1S/C13H8F5NO/c14-7-5-9(12(19)10(15)6-7)8-3-1-2-4-11(8)20-13(16,17)18/h1-6H,19H2

- InChIKey: DTWVMCAFFXGMFY-UHFFFAOYSA-N

- ほほえんだ: FC1=CC(=CC(=C1N)C1C=CC=CC=1OC(F)(F)F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 324

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 35.2

2-Amino-3,5-difluoro-2'-(trifluoromethoxy)biphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011004092-250mg |

2-Amino-3,5-difluoro-2'-(trifluoromethoxy)biphenyl |

926239-40-9 | 97% | 250mg |

$470.40 | 2023-08-31 | |

| Alichem | A011004092-1g |

2-Amino-3,5-difluoro-2'-(trifluoromethoxy)biphenyl |

926239-40-9 | 97% | 1g |

$1549.60 | 2023-08-31 | |

| Alichem | A011004092-500mg |

2-Amino-3,5-difluoro-2'-(trifluoromethoxy)biphenyl |

926239-40-9 | 97% | 500mg |

$831.30 | 2023-08-31 |

2-Amino-3,5-difluoro-2'-(trifluoromethoxy)biphenyl 関連文献

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

926239-40-9 (2-Amino-3,5-difluoro-2'-(trifluoromethoxy)biphenyl) 関連製品

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量